![molecular formula C12H18O4 B12552099 2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester CAS No. 172538-10-2](/img/structure/B12552099.png)
2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester is an organic compound with the molecular formula C11H16O4. It is a derivative of 2-butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl ester group, and the hydroxyl group is protected by a tetrahydro-2H-pyran-2-yl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of 2-butynoic acid is protected using tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as pyridine.
Esterification: The protected 2-butynoic acid is then esterified with isopropanol in the presence of an acid catalyst like sulfuric acid to form the 1-methylethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester group to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-butynoic acid, which can then interact with target proteins. The tetrahydro-2H-pyran-2-yl group provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.
4-[(2-Tetrahydropyranyloxy)butanal]: Similar structure but with an aldehyde group instead of an ester group.
Uniqueness
The uniqueness of 2-butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester lies in its combination of a protected hydroxyl group and an ester group, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
172538-10-2 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
propan-2-yl 4-(oxan-2-yloxy)but-2-ynoate |
InChI |
InChI=1S/C12H18O4/c1-10(2)16-11(13)6-5-9-15-12-7-3-4-8-14-12/h10,12H,3-4,7-9H2,1-2H3 |
Clave InChI |
HQLCFTVXUTVSQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C#CCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
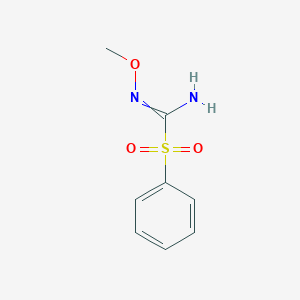

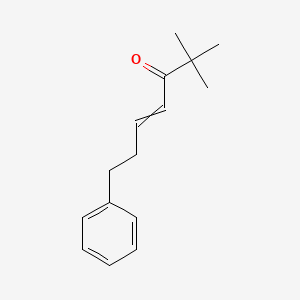
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
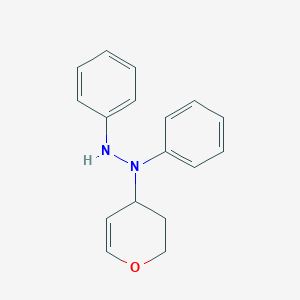
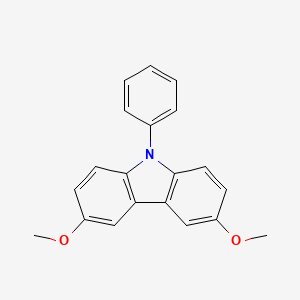
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)
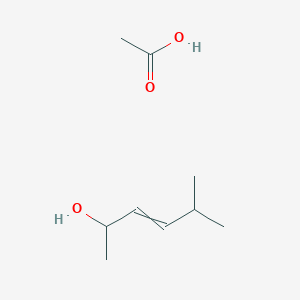
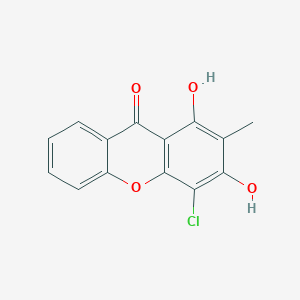
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
